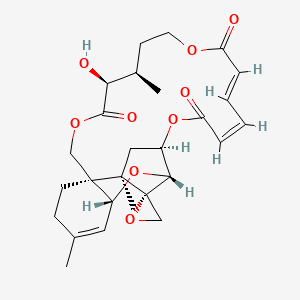
3-Isoverrucarin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isoverrucarin A is a macrocyclic trichothecene, a type of sesquiterpenoid toxin produced by various fungi, including Fusarium and Myrothecium species . This compound is known for its potent biological activities, including cytotoxic and antifungal properties . It is structurally related to verrucarin A, differing mainly in the position of certain functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoverrucarin A typically involves several key steps, including the macrolactonization of seco acids . One common synthetic route starts from anguidine, where the 4β-acetoxy group is removed via Barton deoxygenation, followed by macrolactonization to form the macrocyclic structure . The reaction conditions often involve the use of reagents such as dicyclohexylcarbodiimide and p-toluenesulfonyl chloride for activation .
Industrial Production Methods: the principles of macrolactonization and the use of protecting groups in carbohydrate chemistry could be adapted for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Isoverrucarin A undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound’s macrocyclic structure allows for specific reactivity patterns, particularly in the presence of strong oxidizing or reducing agents .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include pyridinium chlorochromate for oxidation and diisopropyl azodicarbonate for reduction . The reaction conditions often involve heating under reflux and the use of solvents such as dimethyl sulfoxide .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
3-Isoverrucarin A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a model compound for studying macrocyclic trichothecenes and their reactivity . In biology, it serves as a potent inhibitor of protein synthesis, making it useful for studying cellular processes and pathways . In medicine, its cytotoxic properties are being explored for potential anticancer applications .
Mechanism of Action
The mechanism of action of 3-Isoverrucarin A involves the inhibition of protein biosynthesis by preventing peptidyl transferase activity . This inhibition leads to the disruption of cellular processes and ultimately cell death . The compound also induces apoptosis through reactive oxygen species-dependent activation of p38MAPK, leading to mitochondrial membrane potential loss and caspase activation .
Comparison with Similar Compounds
Properties
CAS No. |
123116-07-4 |
|---|---|
Molecular Formula |
C27H34O9 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
(1R,5S,6R,11E,13Z,17R,19R,20S,21R,23R)-5-hydroxy-6,19,25-trimethylspiro[3,9,16,22-tetraoxatetracyclo[17.8.0.01,23.017,21]heptacosa-11,13,24-triene-20,2'-oxirane]-4,10,15-trione |
InChI |
InChI=1S/C27H34O9/c1-16-8-10-26-14-33-24(31)22(30)17(2)9-11-32-20(28)6-4-5-7-21(29)35-18-13-25(26,3)27(15-34-27)23(18)36-19(26)12-16/h4-7,12,17-19,22-23,30H,8-11,13-15H2,1-3H3/b6-4+,7-5-/t17-,18-,19-,22+,23-,25-,26-,27+/m1/s1 |
InChI Key |
HVHXEAFVLNDWPE-FMHYEKOFSA-N |
Isomeric SMILES |
C[C@@H]1CCOC(=O)/C=C/C=C\C(=O)O[C@@H]2C[C@@]3([C@]4(CCC(=C[C@H]4O[C@H]2[C@@]35CO5)C)COC(=O)[C@H]1O)C |
Canonical SMILES |
CC1CCOC(=O)C=CC=CC(=O)OC2CC3(C4(CCC(=CC4OC2C35CO5)C)COC(=O)C1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


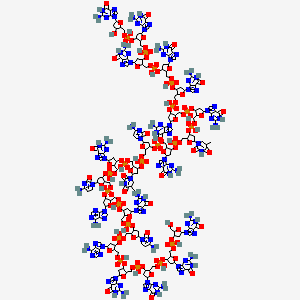

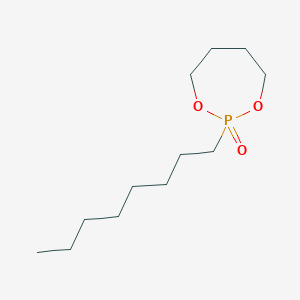
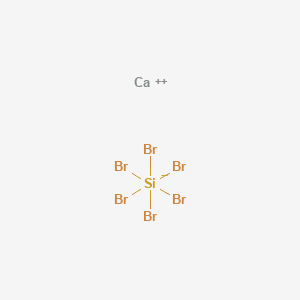
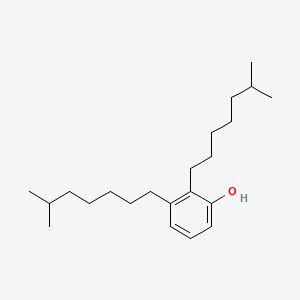
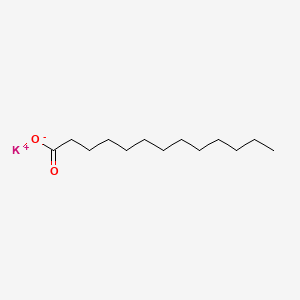
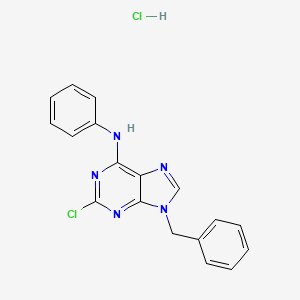
![Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,3'(2'H)-[1,4]oxazepin]-5'-amine, 7-(2-fluoro-3-pyridinyl)-3-(2-fluoro-4-pyridinyl)-6',7'-dihydro-, (3'S)-](/img/structure/B12642823.png)
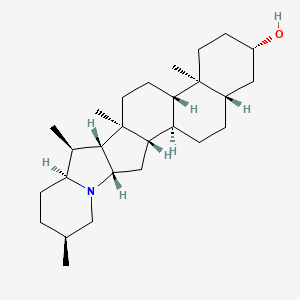
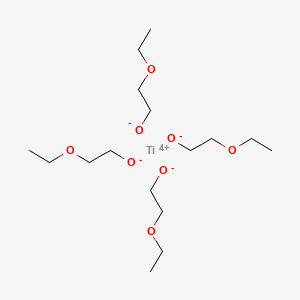
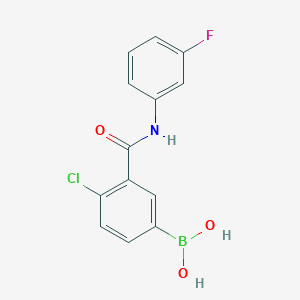
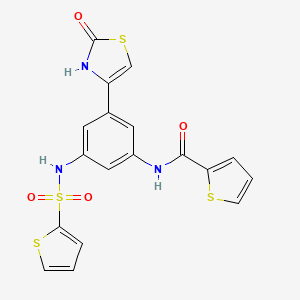
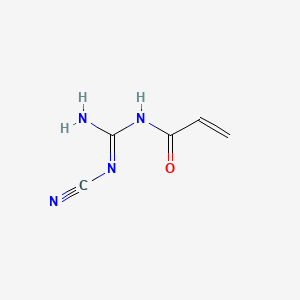
![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-](/img/structure/B12642846.png)
